molecular formula C5HCl5O2 B1657398 (2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid CAS No. 5659-41-6

(2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid

Cat. No.: B1657398
CAS No.: 5659-41-6
M. Wt: 270.3 g/mol
InChI Key: RQMWDQMALYNILJ-IWQZZHSRSA-N
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Description

(2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid is a chlorinated organic compound characterized by the presence of five chlorine atoms and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at specific positions on the diene system. Common reagents used in this process include chlorine gas and various chlorinating agents. The reaction is often conducted in an inert solvent such as dichloromethane, with temperature and reaction time carefully monitored to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various chlorinated derivatives and functionalized dienoic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid: An isomer with a different geometric configuration.

    2,3,4,5-tetrachloropenta-2,4-dienoic acid: A less chlorinated analogue.

    2,3,4,5,5-pentachloropentanoic acid: A saturated analogue.

Uniqueness

(2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid is unique due to its specific geometric configuration and high degree of chlorination, which confer distinct chemical and physical properties. These properties make it particularly valuable for applications requiring high reactivity and stability.

Properties

IUPAC Name

(2Z)-2,3,4,5,5-pentachloropenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl5O2/c6-1(2(7)4(9)10)3(8)5(11)12/h(H,11,12)/b3-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMWDQMALYNILJ-IWQZZHSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Cl)(C(=C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)O)/Cl)(\C(=C(Cl)Cl)Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5659-41-6
Record name NSC61938
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC61406
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC41927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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